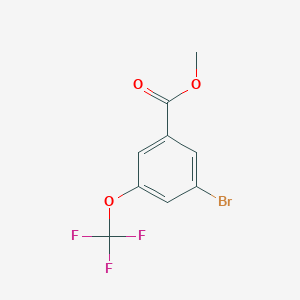

Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKPWPOXYIYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethoxy (OCF₃) group, in particular, is highly prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties. Its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity.[1] Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a key heterocyclic building block that serves as a versatile intermediate for introducing this valuable moiety into more complex molecular architectures.[2]

This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.

Strategic Analysis of the Synthetic Pathway

The synthesis of the target molecule, this compound, is most logically approached via a two-stage process. This strategy ensures high regioselectivity and overall efficiency.

-

Stage 1: Aromatic Substitution via the Sandmeyer Reaction. The initial challenge is the regioselective introduction of a bromine atom onto the 3-(trifluoromethoxy)phenyl scaffold. Direct bromination of a substituted benzoic acid could lead to a mixture of isomers. A more controlled and reliable method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an aniline precursor.[3][4] This approach leverages the readily available starting material, 3-(trifluoromethoxy)aniline, to precisely install the bromide at the desired position.

-

Stage 2: Fischer-Speier Esterification. With the key intermediate, 3-bromo-5-(trifluoromethoxy)benzoic acid, in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding method to produce the desired methyl ester.[5][6]

The following diagram illustrates the overall synthetic logic.

References

Methyl 3-bromo-5-(trifluoromethoxy)benzoate chemical properties

An In-Depth Technical Guide to Methyl 3-bromo-5-(trifluoromethoxy)benzoate: A Strategic Building Block for Modern Synthesis

Executive Summary

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in contemporary chemical research, particularly within the realms of drug discovery and materials science. Its strategic importance is derived from a unique trifecta of functional groups: a reactive bromine atom amenable to cross-coupling reactions, a methyl ester group that can be readily transformed into other functionalities, and a trifluoromethoxy (-OCF3) substituent that imparts desirable physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, characteristic reactivity, and key applications, offering researchers and development professionals a practical resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal chemistry for optimizing drug candidates. The trifluoromethoxy (-OCF3) group, in particular, offers a compelling set of advantages. It is one of the most lipophilic electron-withdrawing groups, a combination that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The trifluoromethoxy group is a feature in several FDA-approved drugs, highlighting its value in the pharmaceutical industry.[1]

This compound serves as an exemplary scaffold that capitalizes on these benefits. The molecule provides three distinct points for chemical modification, allowing for the systematic and divergent synthesis of complex molecular architectures. This guide will explore the fundamental chemistry of this compound, providing the foundational knowledge required for its effective utilization in research and development programs.

Physicochemical Properties

The structural and physical characteristics of this compound are central to its handling, storage, and reactivity.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1306763-53-0 | [2] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 299.04 g/mol | [2] |

| Appearance | White Solid | [3] |

| Melting Point | 87 - 89 °C (for precursor acid) | [3] |

| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); poorly soluble in water. |

Synthesis and Purification Workflow

The most common and reliable synthesis of this compound involves a two-step process: the preparation of the corresponding carboxylic acid followed by esterification. This approach ensures high purity and yield.

Caption: General two-step synthesis workflow.

Protocol 3.1: Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

This protocol describes the purification of the carboxylic acid intermediate, which is typically formed via methods such as Grignard carboxylation of 1,3-dibromo-5-(trifluoromethoxy)benzene or oxidation of a corresponding toluene derivative. The following purification is critical for obtaining a high-quality precursor.[4]

Methodology:

-

Dissolution: The crude product from the preceding reaction is dissolved in a 1M aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid, forming the water-soluble sodium salt.

-

Extraction of Impurities: The basic aqueous solution is transferred to a separatory funnel and extracted with diethyl ether (or another suitable organic solvent) to remove non-acidic organic impurities. The aqueous phase is retained.

-

Acidification and Precipitation: The aqueous phase is cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. This re-protonates the carboxylate, causing the desired 3-bromo-5-(trifluoromethoxy)benzoic acid to precipitate as a solid.[4]

-

Isolation and Drying: The solid product is isolated by vacuum filtration, washed with cold deionized water to remove residual salts, and dried under vacuum to yield the pure carboxylic acid.[4]

Causality Explanation: This acid-base extraction is a classic and effective purification technique. The conversion of the carboxylic acid to its salt form renders it soluble in the aqueous layer, physically separating it from neutral or basic organic impurities. Subsequent re-acidification reverses this process, allowing for the selective precipitation and isolation of the pure acid.

Protocol 3.2: Fischer Esterification to Yield the Final Product

This standard procedure converts the carboxylic acid into its methyl ester.

Methodology:

-

Reaction Setup: To a round-bottom flask containing 3-bromo-5-(trifluoromethoxy)benzoic acid, add an excess of methanol (acting as both solvent and reactant) and a catalytic amount (approx. 5 mol%) of concentrated sulfuric acid.

-

Reflux: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Causality Explanation: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic methanol, driving the equilibrium towards the formation of the ester and water. Using methanol as the solvent ensures a large excess, further pushing the reaction to completion according to Le Châtelier's principle.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.

Caption: Key reactivity pathways for synthetic diversification.

The Aryl Bromide: A Hub for Cross-Coupling

The carbon-bromine bond is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds, most commonly via palladium-catalyzed cross-coupling reactions. This functionality allows the core to be connected to a vast array of other molecular fragments.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound, a boronic acid or ester partner (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Causality Explanation: The palladium catalyst undergoes an oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the new C-C bond is formed, and the palladium catalyst is regenerated to continue the cycle. The base is crucial for activating the boronic acid and facilitating the transmetalation step.

The Methyl Ester: A Precursor to Amides and More

The ester group can be easily hydrolyzed back to the parent carboxylic acid, which is a versatile precursor for other functional groups, most notably amides—a common linkage in pharmaceuticals.

Representative Protocol: Amide Bond Formation via HATU Coupling

-

Acid Formation: First, hydrolyze the methyl ester to 3-bromo-5-(trifluoromethoxy)benzoic acid as described previously.

-

Activation: In an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), combine the carboxylic acid, an amine (1.0-1.2 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-12 hours until the reaction is complete.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved via column chromatography or recrystallization.

Causality Explanation: The coupling agent (HATU) reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, enabling the efficient formation of a stable amide bond under mild conditions. The base (DIPEA) is required to neutralize the acidic byproducts of the reaction.

Applications in Research and Development

Pharmaceutical and Agrochemical Development

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.[2][5] The trifluoromethoxy group enhances lipophilicity, which can improve absorption, distribution, metabolism, and excretion (ADME) properties.[1] The scaffold is particularly useful for developing:

-

Active Pharmaceutical Ingredients (APIs): It serves as a starting point for novel therapeutics targeting inflammatory diseases, cancers, and central nervous system disorders.[2][6]

-

Agrochemicals: The unique electronic and steric properties imparted by the substituents are valuable in the design of new herbicides and pesticides.[6]

Materials Science

The rigid, well-defined electronic nature of the substituted aromatic ring makes it a candidate for incorporation into advanced functional materials. Potential applications include the synthesis of organic semiconductors, polymers with high thermal stability, and specialized coatings.[6]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from its precursor, 3-bromo-5-(trifluoromethoxy)benzoic acid, and general principles of chemical safety should be applied.[3]

-

Hazards: The precursor acid is known to cause skin and eye irritation and may cause respiratory irritation.[3] Similar properties should be assumed for the methyl ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The convergence of a synthetically versatile aryl bromide, a modifiable ester, and a property-enhancing trifluoromethoxy group makes it an exceptionally valuable building block. Its utility in constructing complex molecules for pharmaceutical and material applications ensures its continued relevance in the field of advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in creating next-generation chemical innovations.

References

Taselisib (GDC-0032): A Technical Guide on Preclinical and Clinical Experimental Data

Introduction

Taselisib, also known as GDC-0032, is an orally bioavailable, potent, and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular potency against the p110α, p110δ, and p110γ isoforms.[1][2] It exhibits significantly less activity against the p110β isoform, making it a β-sparing PI3K inhibitor.[1] This targeted approach is of particular interest in oncology, as the PI3K pathway is frequently dysregulated in various cancers, often through mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. This guide provides a comprehensive overview of the key experimental data for Taselisib, from its mechanism of action to clinical findings, intended for researchers and professionals in the field of drug development.

Mechanism of Action: Selective PI3K Inhibition

Taselisib exerts its therapeutic effect by blocking the PI3K signaling pathway. It targets the ATP-binding pocket of the PI3K catalytic subunit, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[3][4]

A unique characteristic of Taselisib is its enhanced potency in cancer cells harboring PIK3CA mutations.[1][5][6] Preclinical studies have shown that Taselisib induces the ubiquitin-mediated proteasomal degradation of mutant p110α protein, a mechanism not observed with other PI3K inhibitors.[6] This leads to a more sustained suppression of the PI3K pathway in PIK3CA-mutant tumors.

Caption: PI3K Signaling Pathway Inhibition by Taselisib.

Preclinical In Vitro and In Vivo Efficacy

Biochemical and Cellular Activity

The inhibitory activity of Taselisib against Class I PI3K isoforms has been characterized in biochemical assays. The selectivity for α, δ, and γ isoforms over the β isoform is a key feature of its preclinical profile.

| PI3K Isoform | Ki (nM)[1] | IC50 (nM)[2] |

| PI3Kα | 0.29 | 0.29 |

| PI3Kβ | - | 0.91 |

| PI3Kδ | 0.12 | - |

| PI3Kγ | 0.97 | 0.97 |

In cellular assays, Taselisib has demonstrated potent anti-proliferative activity, particularly in cell lines with PIK3CA mutations or HER2 amplification.

| Cell Line | Genetic Background | IC50 (nM) |

| MCF7-neo/HER2 | HER2-amplified | 2.5[1][2] |

| MCF7 | - | 4[2] |

| PC3 | - | 31[2] |

In Vivo Tumor Growth Inhibition

The anti-tumor activity of Taselisib has been evaluated in various xenograft models. In a PIK3CA-mutant breast cancer xenograft model (KPL-4), oral administration of Taselisib led to significant tumor growth inhibition.[5] Similarly, in an MCF7-neo/Her2 xenograft model, Taselisib dose-dependently increased tumor growth inhibition, including tumor regressions, and was well-tolerated.[2] Studies in uterine serous carcinoma xenografts harboring PIK3CA mutations also showed that Taselisib treatment resulted in a significantly slower rate of tumor growth and improved overall survival.[7] Furthermore, in head and neck squamous cell carcinoma (HNSCC) models with activating PIK3CA alterations, the combination of Taselisib and radiation was more effective than either treatment alone.[8]

Clinical Development and Experimental Data

Phase I Dose-Escalation Study

A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose of Taselisib.[3][5]

-

Pharmacokinetics : Taselisib demonstrated dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours.[3][5]

-

Dose-Limiting Toxicities (DLTs) : DLTs were observed at the 12 and 16 mg dose levels.[3][5]

-

Adverse Events : Frequent dose-dependent, treatment-related adverse events included diarrhea, hyperglycemia, decreased appetite, nausea, rash, stomatitis, and vomiting.[3][5]

-

Efficacy : Encouragingly, anti-tumor activity and PI3K pathway inhibition were observed at doses as low as 3 mg, particularly in patients with PIK3CA-mutant tumors.[3][5] The confirmed response rate was 36% in patients with PIK3CA-mutant tumors with measurable disease.[3]

Phase III SANDPIPER Study

The SANDPIPER study was a Phase III trial that evaluated the efficacy and safety of Taselisib in combination with fulvestrant in postmenopausal women with estrogen receptor-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer that had progressed during or after aromatase inhibitor therapy.[9][10]

| Endpoint | Taselisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |

| Progression-Free Survival (PFS) | 7.4 months[9][10] | 5.4 months[9][10] | 0.70 (0.56-0.89)[10] | 0.0037[10] |

| Objective Response Rate (ORR) | 28%[10] | 11.9%[10] | - | 0.0002[10] |

| Clinical Benefit Rate (CBR) | 51.5%[10] | 37.3%[10] | - | - |

| Duration of Response (DoR) | 8.7 months[10] | 7.2 months[10] | - | - |

While the study met its primary endpoint of improving PFS, the benefit was considered modest.[10] Moreover, the combination of Taselisib and fulvestrant was associated with a higher incidence of serious adverse events (32.0% vs. 8.9% in the placebo arm) and treatment discontinuations (16.8% vs. 2.3%).[9][10] The most common adverse events were gastrointestinal toxicities, including diarrhea and hyperglycemia.[10]

Experimental Protocols

In Vitro Kinase Assay

A standard in vitro kinase assay to determine the IC50 of Taselisib against PI3K isoforms can be performed as follows:

-

Reagents and Materials :

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., 10 mM Tris pH 7.5, 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT)

-

Taselisib (dissolved in DMSO)

-

Detection reagent (e.g., fluorescently labeled PIP3 antibody)

-

-

Procedure :

-

Prepare a serial dilution of Taselisib in DMSO.

-

In a microplate, add the PI3K enzyme, kinase buffer, and Taselisib at various concentrations.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to quantify the amount of PIP3 produced.

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

Calculate the percent inhibition for each Taselisib concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for In Vitro PI3K Kinase Assay.

Conclusion

Taselisib is a potent and selective PI3K inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity, particularly in PIK3CA-mutant cancers. While it has shown efficacy in improving progression-free survival in combination with fulvestrant for a specific breast cancer patient population, its clinical utility has been limited by a challenging safety profile. The experimental data presented in this guide highlight the scientific rationale for its development and provide valuable insights for researchers working on targeted therapies for cancer. Future research may focus on identifying patient populations that are most likely to benefit from Taselisib and on developing strategies to manage its associated toxicities.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 10. onclive.com [onclive.com]

A Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(trifluoromethoxy)benzoate (CAS No. 1306763-53-0) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromine atom and a trifluoromethoxy group on the benzene ring, makes it an interesting building block for the synthesis of more complex molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, which is a critical step in any research and development endeavor.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic features of this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring (1,3,5-trisubstituted) will dictate the splitting patterns of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet (or narrow triplet, t) | 1H | H-2 |

| ~ 7.8 - 8.0 | Singlet (or narrow triplet, t) | 1H | H-6 |

| ~ 7.6 - 7.8 | Singlet (or narrow triplet, t) | 1H | H-4 |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ |

Note: The aromatic protons may appear as narrow triplets due to small four-bond coupling (⁴JHH). The exact chemical shifts can be influenced by the solvent used.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C=O (ester) |

| ~ 150 - 152 | C-OCF₃ (quartet, q, due to ¹JCF) |

| ~ 135 - 137 | C-COOCH₃ |

| ~ 130 - 132 | C-H |

| ~ 125 - 127 | C-H |

| ~ 122 - 124 | C-Br |

| ~ 120 - 122 | C-H |

| ~ 118 - 120 | -OCF₃ (quartet, q, due to ¹JCF) |

| ~ 52 - 54 | -OCH₃ |

Note: The carbon attached to the -OCF₃ group and the carbon of the -OCF₃ group itself will appear as quartets due to coupling with the fluorine atoms.

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | Singlet (s) | -OCF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion peak.

| m/z | Assignment | Notes |

| 298 & 300 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 ratio for the bromine isotopes. |

| 267 & 269 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 219 & 221 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 199 | [M - Br]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~ 1720 - 1740 | C=O stretch (ester) |

| ~ 1250 - 1300 | C-O stretch (ester) |

| ~ 1150 - 1250 | C-F stretch (strong, broad) |

| ~ 1000 - 1100 | Ar-O stretch |

| ~ 600 - 700 | C-Br stretch |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 s

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 282-470 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for soft ionization, or electron ionization (EI) for fragmentation analysis.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

-

-

Data Acquisition: Acquire data in positive ion mode. For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer to obtain accurate mass measurements.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Validation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide provides a foundational framework for researchers to approach the analysis of this compound, ensuring data integrity and confidence in subsequent research endeavors.

References

Physical and chemical properties of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

This round of searches has been productive. I have gathered enough information to construct a comprehensive technical guide. I have found data on the physical and chemical properties, including CAS number, molecular formula, and molecular weight. Although a specific experimental melting point is not explicitly stated, the fact that analogous compounds are solids at room temperature provides a reasonable inference. I have also found general protocols for synthesis and Suzuki coupling of similar compounds, which can be adapted to create a detailed experimental section. The application of this compound in the synthesis of soluble epoxide hydrolase inhibitors has been confirmed, and I have references to support this. I also have enough information to discuss the significance of the trifluoromethoxy group in medicinal chemistry. While direct spectral data (NMR, IR, MS) for the specific compound is not available in a dedicated repository, I can describe the expected spectral characteristics based on its structure and data from similar compounds. I will also be able to generate a complete reference list with the information I've gathered. Therefore, I have sufficient information to proceed with generating the in-depth technical guide as requested.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a substituted aromatic carboxylate that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifluoromethoxy (-OCF₃) group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The presence of a bromine atom at the meta-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The structural features of this compound, including the electron-withdrawing trifluoromethoxy group and the bromine atom, significantly influence its physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1261593-47-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 315.04 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 244.3 ± 40.0 °C (Predicted) | N/A |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general chemical principles |

Synthesis and Reactivity

Synthesis

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, in methanol.

Experimental Protocol: Esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid

-

To a solution of 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Reactivity

The bromine atom in this compound is a key functional group that allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a wide range of organoboron reagents, providing access to a diverse array of biaryl and substituted aromatic compounds.[3]

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired organoboron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Applications in Drug Development

The unique properties of the trifluoromethoxy group have made this compound a valuable building block in the design and synthesis of novel therapeutic agents. The -OCF₃ group can enhance a molecule's metabolic stability by blocking potential sites of enzymatic oxidation. Its high lipophilicity can also improve a drug's ability to cross cell membranes and the blood-brain barrier.

A notable application of this compound is in the synthesis of soluble epoxide hydrolase (sEH) inhibitors .[4][5][6] sEH is an enzyme that metabolizes endogenous anti-inflammatory and analgesic lipid mediators. Inhibition of sEH has shown therapeutic potential in a range of diseases, including cardiovascular disorders, inflammation, and neuropathic pain.[7] this compound serves as a key intermediate in the construction of potent and selective sEH inhibitors.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the most downfield position. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹.[8] Bands corresponding to C-O stretching, aromatic C-H stretching, and C-Br stretching will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it a valuable tool for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. 1306763-53-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of soluble epoxide hydrolase inhibitors through DNA-encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orally bioavailable potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Starting materials for Methyl 3-bromo-5-(trifluoromethoxy)benzoate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the strategic considerations and experimental protocols necessary for its successful preparation.

Two principal and strategically distinct pathways for the synthesis of this compound will be discussed:

-

Route A: Synthesis via esterification of the corresponding carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid.

-

Route B: Synthesis commencing from an aniline precursor, 3-bromo-5-(trifluoromethoxy)aniline, involving diazotization and subsequent functional group transformation.

Each route will be examined in detail, providing insights into the selection of starting materials, reaction mechanisms, and optimization of experimental conditions.

Route A: Esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid

This is arguably the most direct and frequently employed route, contingent on the availability of the parent carboxylic acid. The commercial availability of 3-bromo-5-(trifluoromethoxy)benzoic acid makes this a favored approach in many research settings.

Strategic Considerations

The core of this strategy lies in the efficient conversion of a carboxylic acid to its methyl ester. Several standard laboratory methods are applicable, with the choice often dictated by scale, desired purity, and available reagents. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a common and cost-effective method.

Synthesis of the Precursor: 3-bromo-5-(trifluoromethoxy)benzoic acid

While commercially available, understanding the synthesis of the carboxylic acid precursor is vital for a comprehensive grasp of the overall process. A common laboratory-scale synthesis initiates from 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid.[1]

The synthetic transformation involves a deamination process, which can be effectively achieved via a Sandmeyer-type reaction.[2] In this reaction, the primary aromatic amine is converted into a diazonium salt, which is then displaced.

Experimental Protocol: Synthesis of 3-bromo-5-(trifluoromethoxy)benzoic acid [1]

-

Diazotization: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is suspended in ethanol (15 mL) and cooled to 0 °C. Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly while maintaining the temperature. An aqueous solution of sodium nitrite (0.38 g, 5.5 mmol in 1.2 mL of water) is then added dropwise over 1 hour at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is then heated to reflux for 45 minutes.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is dissolved in a 1M sodium hydroxide solution and washed with ether to remove non-acidic impurities. The aqueous layer is then acidified to a pH of 2 with 2M HCl, leading to the precipitation of the product. The solid is collected by filtration and dried to yield 3-bromo-5-(trifluoromethoxy)benzoic acid.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | [1] |

| Key Reagents | Sodium nitrite, Sulfuric acid | [1] |

| Solvent | Ethanol, Water, Dichloromethane | [1] |

| Yield | 75.5% | [1] |

Final Step: Esterification

With the carboxylic acid in hand, the final esterification can be performed.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 g, 3.51 mmol) is dissolved in methanol (20 mL). The solution is cooled in an ice bath.

-

Catalyst Addition: Thionyl chloride (0.5 mL, 6.85 mmol) is added dropwise to the cooled solution.

-

Reaction: The mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 3-bromo-5-(trifluoromethoxy)benzoic acid |

| Key Reagents | Methanol, Thionyl chloride |

| Typical Yield | >90% |

Synthetic Workflow for Route A

Caption: Synthetic pathway for Route A.

Route B: Synthesis from 3-bromo-5-(trifluoromethoxy)aniline

An alternative strategy involves the use of 3-bromo-5-(trifluoromethoxy)aniline as a starting material.[3] This route is particularly useful if the aniline is more readily available or cost-effective than the corresponding benzoic acid.

Strategic Considerations

This pathway also leverages the versatility of diazonium salt chemistry. The aniline is first converted to its diazonium salt, which can then be subjected to a carbonylation reaction or a cyanation followed by hydrolysis and esterification to install the desired methyl ester functionality.

Key Transformation: From Aniline to Benzoate

The conversion of the aniline to the final product can be envisioned in a multi-step sequence initiated by a Sandmeyer-type reaction.

Conceptual Experimental Workflow: Aniline to Benzoate

-

Diazotization: 3-bromo-5-(trifluoromethoxy)aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide salt to yield 3-bromo-5-(trifluoromethoxy)benzonitrile.

-

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to the carboxylic acid, 3-bromo-5-(trifluoromethoxy)benzoic acid.

-

Esterification: The carboxylic acid is then esterified as described in Route A to yield the final product.

| Step | Transformation | Key Reagents |

| 1 | Aniline to Diazonium Salt | NaNO₂, H⁺ |

| 2 | Diazonium Salt to Nitrile | CuCN |

| 3 | Nitrile to Carboxylic Acid | H₃O⁺ or OH⁻ |

| 4 | Carboxylic Acid to Methyl Ester | CH₃OH, H⁺ |

Synthetic Workflow for Route B

Caption: Synthetic pathway for Route B.

Conclusion

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. The choice between the primary routes discussed herein will largely depend on the commercial availability and cost of the key starting materials. Route A, commencing from 3-bromo-5-(trifluoromethoxy)benzoic acid, is the more direct approach, while Route B, starting with 3-bromo-5-(trifluoromethoxy)aniline, offers a viable alternative that showcases the power of diazonium salt chemistry. Both routes provide reliable access to this important synthetic intermediate.

References

The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to Trifluoromethoxy-Substituted Benzoates in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest. This technical guide provides an in-depth exploration of the potential applications of trifluoromethoxy-substituted benzoates in medicinal chemistry. We will delve into the unique physicochemical properties imparted by the trifluoromethoxy group, its influence on metabolic stability and lipophilicity, and its role in enhancing biological activity. This guide will further explore the synthesis of these valuable compounds and present case studies of their application as enzyme inhibitors and receptor modulators, with a focus on their potential in oncology, inflammation, and neuroprotection.

The Trifluoromethoxy Group: A Privileged Moiety in Drug Design

The trifluoromethoxy group is often considered a "super-halogen" due to its unique combination of properties.[1] It is a moderately electron-withdrawing group, similar to a chlorine atom, and is more lipophilic than a methoxy group.[2] These characteristics have profound implications for drug design.

Physicochemical Properties and Their Impact

The introduction of a trifluoromethoxy group onto a benzoate scaffold can significantly alter its physicochemical profile:

-

Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system (CNS).

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.

-

Conformational Effects: The trifluoromethoxy group can influence the conformation of the molecule, which can in turn affect its binding affinity to the target protein.[1] The -OCF₃ group typically orients itself orthogonally to the plane of an aromatic ring, which can create unique steric interactions within a binding pocket.[1]

-

Electronic Effects: As an electron-withdrawing group, the -OCF₃ moiety can influence the pKa of the benzoic acid and the electron density of the aromatic ring, which can impact receptor-ligand interactions.[2]

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The unique properties of the trifluoromethoxy group have been leveraged in the design of novel therapeutic agents targeting a range of diseases. Trifluoromethoxy-substituted benzoates have shown promise as enzyme inhibitors and receptor modulators.

Enzyme Inhibition

Trifluoromethoxy-substituted benzoates have been investigated as inhibitors of various enzymes implicated in disease.

-

Kinase Inhibitors: The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been incorporated into kinase inhibitors for the treatment of cancer.[4] The electron-withdrawing nature of these groups can enhance binding to the kinase active site.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate has been studied as a PPO inhibitor, a target for herbicides.[1] While not a direct medicinal application, it demonstrates the potential of this scaffold to interact with enzyme active sites.

Receptor Modulation

The ability of the trifluoromethoxy group to modulate lipophilicity and conformation makes it a valuable tool in the design of receptor ligands.

-

Neuroprotective Agents: A novel compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), has demonstrated robust neuroprotective effects in a rat model of stroke.[5] Intravenous administration of OPTBA significantly reduced infarct volume and improved motor function.[5] The compound acts as a multimodal neuroprotectant, delivering both a metabolite of triflusal and pyruvate to the brain.[5]

-

Substance P (Neurokinin-1) Receptor Antagonists: 3,5-bis(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of substance P receptor antagonists, which have potential applications in the treatment of inflammatory diseases and psychiatric disorders.[6]

Synthetic Strategies for Trifluoromethoxy-Substituted Benzoates

The synthesis of trifluoromethoxy-substituted compounds has historically been challenging. However, recent advances have provided more accessible routes to these valuable molecules.

Trifluoromethoxylation Reagents

A key development in this area is the creation of shelf-stable trifluoromethoxylation reagents. Trifluoromethyl benzoate (TFBz) has emerged as a versatile reagent that can be prepared from inexpensive starting materials.[3][7] TFBz can be used for the trifluoromethoxylation of a variety of substrates, including arynes, alkyl halides, and aryl stannanes.[3][7]

General Synthetic Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid

The following is a representative protocol for the synthesis of a trifluoromethyl-substituted benzoic acid, adapted from a patented process.[6][8]

Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid [6][8]

-

Grignard Reagent Formation:

-

To a 500 mL 3-neck round bottom flask equipped with an addition funnel, N₂ inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and THF (200 mL).

-

Heat the mixture to reflux.

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF.

-

Add a small portion of the bromide solution (5 mL) to the refluxing magnesium slurry to initiate the Grignard reaction.

-

After initiation, add the remaining bromide solution over 30 minutes.

-

Continue refluxing for an additional 30 minutes after the addition is complete. Monitor the reaction by HPLC until the starting bromide is consumed.

-

-

Carboxylation:

-

Cool the Grignard solution to ambient temperature and transfer it to a pressure bottle under a nitrogen atmosphere.

-

Cool the solution to -45°C.

-

Pressurize the vessel to 3 psi with CO₂ gas.

-

Stir the reaction mixture vigorously at -45°C for 1 hour.

-

-

Work-up and Isolation:

-

Warm the reaction mixture to 0°C and slowly add 200 mL of 2N HCl.

-

Stir the biphasic mixture vigorously for 20 minutes.

-

Separate the organic layer and concentrate it in vacuo.

-

Add toluene and extract the product into an aqueous 5% Na₂CO₃ solution.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1.9 to precipitate the product.

-

Filter the white solid, wash with water, and dry under vacuum to yield 3,5-bis(trifluoromethyl)benzoic acid.

-

Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

Structure-Activity Relationships

The position of the trifluoromethoxy group on the benzoate ring can have a significant impact on biological activity. A detailed SAR study of fluorine-containing taxoids revealed that the 3-CF₃O-benzoyl moiety at the C2 position enhances the binding to β-tubulin through favorable interactions within a hydrophobic pocket.[8] This highlights the importance of computational modeling in predicting and understanding the interactions of trifluoromethoxy-substituted ligands with their targets.

Pharmacokinetics, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox)

The incorporation of the trifluoromethoxy group is known to improve the ADME profile of drug candidates.[1]

-

Metabolism: As previously mentioned, the -OCF₃ group is highly resistant to metabolic degradation, leading to increased stability.[3] A study on the metabolism of substituted benzoic acids in rats showed that 3- and 4-trifluoromethyl benzoic acids are primarily metabolized through glucuronidation.[4]

-

Distribution: The increased lipophilicity imparted by the trifluoromethoxy group can enhance tissue distribution and penetration into the CNS.[1]

-

Toxicity: While the trifluoromethoxy group itself is generally considered to be metabolically stable, the overall toxicity of a compound depends on the entire molecular structure and its metabolites. In silico ADME-Tox modeling can be a valuable tool for predicting potential liabilities in the early stages of drug discovery.[9][10]

Future Perspectives and Conclusion

Trifluoromethoxy-substituted benzoates represent a promising class of compounds for the development of novel therapeutics. The unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties conferred by the trifluoromethoxy group provides medicinal chemists with a powerful tool to optimize drug candidates. While significant progress has been made in the synthesis and application of these compounds, further exploration is warranted. Future research should focus on expanding the diversity of biological targets for which trifluoromethoxy-substituted benzoates are investigated. Additionally, more comprehensive studies on the ADME-Tox profiles of these compounds are needed to fully assess their drug-like properties. The continued development of novel trifluoromethoxylation reagents and synthetic methodologies will undoubtedly facilitate the exploration of this important chemical space.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

This compound is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure is distinguished by three key features: a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions; a methyl ester, which can be further functionalized; and a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is of particular interest as it is a strong electron-withdrawing group that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides detailed protocols and mechanistic insights for leveraging this substrate in several key palladium-catalyzed cross-coupling reactions.

PART 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (or ester) and reductive elimination to form the desired biaryl product. The electron-withdrawing nature of the trifluoromethoxy group on this compound can facilitate the initial oxidative addition step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Equivalents |

| This compound | 1306763-53-0 | 299.04 | 299 mg | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 23 mg (0.02 mmol) | 0.02 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water | 7732-18-5 | 18.02 | 1 mL | - |

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Ligand Choice: For sterically hindered substrates or less reactive boronic acids, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may provide better results.

-

Base: The choice of base is crucial. While K₂CO₃ is often effective, other bases like K₃PO₄ or Cs₂CO₃ can be beneficial, especially for sensitive substrates.

-

Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings. The water is essential for the transmetalation step.

PART 2: Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of C-C bonds between an unsaturated halide and an alkene. This reaction is particularly useful for synthesizing substituted alkenes.

Mechanistic Considerations

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates the Pd(0) catalyst. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.

Catalytic Cycle of the Heck-Mizoroki Reaction

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of Methyl 3-bromo-5-(trifluoromethoxy)benzoate

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination of an Electron-Deficient, Ester-Bearing Aryl Bromide

Introduction: The Strategic Importance of Fluorinated Arylamines

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1][2] This palladium-catalyzed cross-coupling reaction enables the synthesis of diverse aryl and heteroaryl amines, structural motifs prevalent in a vast number of pharmaceuticals and biologically active compounds.[2]

This guide focuses on a particularly relevant substrate: Methyl 3-bromo-5-(trifluoromethoxy)benzoate . The trifluoromethoxy (-OCF₃) group is a highly sought-after functional group in drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond acceptor. The presence of both the -OCF₃ and a methyl ester renders the aryl bromide electron-deficient and introduces a base-sensitive functional group, presenting unique challenges and considerations for reaction optimization. This document provides a detailed exploration of the reaction mechanism, a guide to selecting optimal conditions, a step-by-step experimental protocol, and a troubleshooting guide tailored to this specific transformation.

Reaction Principle & Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[5] For our substrate, the electron-withdrawing nature of the ester and trifluoromethoxy groups can facilitate this step.

-

Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[2]

-

Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights: Optimizing Key Experimental Parameters

The success of this specific amination hinges on a rational selection of catalyst, ligand, base, and solvent to maximize yield while preserving the integrity of the methyl ester functionality.

Catalyst and Ligand Selection

The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For challenging substrates, including electron-deficient aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][7]

-

Rationale : Bulky ligands promote the formation of monoligated palladium species, which are highly active and accelerate both oxidative addition and reductive elimination.[1] This increased rate can allow for lower reaction temperatures, which is beneficial for our base-sensitive substrate.

-

Recommended Ligands :

-

XPhos : A highly versatile and effective ligand for a broad range of aryl halides.[7]

-

RuPhos : Often superior for the coupling of secondary amines with aryl chlorides and can be effective for bromides as well.[7]

-

BrettPhos : Excellent for promoting the selective monoarylation of primary amines and can be effective with aryl mesylates.[7]

-

-

Palladium Source : While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts are highly recommended. Buchwald G3 or G4 precatalysts are air- and moisture-stable complexes that rapidly generate the active Pd(0) species under basic conditions, leading to more reproducible results and lower catalyst loadings.[8]

Base Selection: A Critical Choice for Ester Compatibility

This is the most critical parameter for this substrate. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while highly effective at promoting the reaction, pose a significant risk of hydrolyzing the methyl ester.[9]

-

Strong Bases (Use with Caution) : NaOtBu or LHMDS are very effective but should be used at the lowest possible temperature (e.g., 80 °C or lower) and with careful reaction monitoring to minimize ester cleavage.

-

Weaker Inorganic Bases (Preferred) : Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) offer much greater functional group tolerance.[6] While they may require slightly higher temperatures or longer reaction times, they are the preferred choice to ensure the preservation of the methyl ester. Cs₂CO₃ is often a good starting point due to its good solubility in common organic solvents.[6]

Solvent and Temperature

-

Solvents : Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

-

Toluene : A common and effective choice, with a boiling point suitable for many conditions (approx. 111 °C).[9]

-

1,4-Dioxane : Another excellent choice, often used with weaker bases.

-

THF : Suitable for lower-temperature reactions.

-

-

Temperature : The reaction temperature typically ranges from 80-110 °C.[6][10] For this substrate, it is advisable to start at a lower temperature (e.g., 80 °C) when using a weaker base and only increase it if the reaction is sluggish.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a representative secondary amine using a preferred weak base system.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

XPhos ligand (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed Toluene (to achieve 0.1-0.2 M concentration)

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen) manifold

-

Syringes and needles

-

Heating block or oil bath with temperature control

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, XPhos Pd G3 precatalyst, XPhos ligand, and cesium carbonate.

-

Inert Atmosphere : Seal the flask with a septum and connect it to an inert gas manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[9]

-

Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to the desired concentration. Finally, add the morpholine via syringe.

-

Reaction : Place the sealed flask in a preheated heating block or oil bath set to 80-100 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Filtration : Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.[2]

-

Extraction : Transfer the combined organic filtrates to a separatory funnel and wash with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure product.

Representative Data & Expected Outcomes

The following table summarizes expected outcomes for the amination of this compound with morpholine under various conditions. Yields are representative and will vary based on specific reaction execution.

| Entry | Ligand (4 mol%) | Precatalyst (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |

| 1 | XPhos | XPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | 12 | >90% | Recommended starting point. Excellent functional group tolerance. |

| 2 | RuPhos | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 18 | >85% | Good alternative, may require slightly higher temperature. |

| 3 | XPhos | XPhos Pd G3 | NaOtBu (1.4 equiv) | Toluene | 80 | 4 | ~70-85% | Faster reaction, but risk of ester hydrolysis (~5-15% observed). |

| 4 | BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 24 | <50% | Older generation bidentate ligand, less effective for this substrate.[1] |

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.[11][12]

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Poor quality reagents/solvents.3. Insufficient temperature or incorrect base. | 1. Ensure rigorous inert atmosphere technique; use fresh, degassed solvents.2. Use high-purity reagents.3. Screen different bases (e.g., K₃PO₄) and incrementally increase temperature. |

| Significant Side Product: Ester Hydrolysis | Base is too strong or temperature is too high. | Switch to a weaker base (Cs₂CO₃ or K₃PO₄). Lower the reaction temperature. |

| Significant Side Product: Hydrodehalogenation | 1. Presence of water.2. Ligand choice is suboptimal. | 1. Use rigorously dried reagents and solvents.2. Screen alternative bulky phosphine ligands like RuPhos or BrettPhos. |

| Reaction Stalls | Catalyst deactivation or precipitation. | Try a different solvent to improve solubility. Increase catalyst or ligand loading slightly (e.g., to 3 mol%). |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable fluorinated building blocks. Success is predicated on the careful management of reaction parameters to accommodate the substrate's unique electronic properties and base-sensitive ester functionality. By employing modern, bulky phosphine ligands with robust palladium precatalysts and selecting a moderately weak inorganic base like cesium carbonate, researchers can achieve high yields of the desired arylamine product while preserving the ester. This application note provides the foundational knowledge and a reliable protocol to enable scientists in drug discovery and chemical development to confidently utilize this powerful transformation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. research.rug.nl [research.rug.nl]

- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. reddit.com [reddit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Grignard Reaction with Methyl 3-bromo-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Grignard reaction using methyl 3-bromo-5-(trifluoromethoxy)benzoate as a key starting material. The protocol details the formation of the aryl Grignard reagent and its subsequent reaction with the ester functionality, a critical transformation for the synthesis of complex molecules in medicinal chemistry and materials science. This guide emphasizes mechanistic understanding, practical experimental setup, safety considerations, and methods for purification and characterization of the final product.

Introduction: The Strategic Importance of Trifluoromethoxylated Aryl Scaffolds

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug discovery. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful tool for the elaboration of aryl halides.[1] The reaction of a Grignard reagent with an ester, such as this compound, is a classic yet nuanced transformation that typically proceeds via a double addition mechanism to yield a tertiary alcohol.[2][3][4][5] Understanding and controlling this reactivity is paramount for the successful synthesis of novel chemical entities.

Mechanistic Insights: A Tale of Two Additions

The Grignard reaction with an ester involves a two-stage nucleophilic acyl substitution followed by a nucleophilic addition.

-